

Physical and chemical properties of Hydroxyurea-15N

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Compound of Interest

Compound Name: Hydroxyurea-15N

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Hydroxyurea-15N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Hydroxyurea-15N**, an isotopically labeled form of the versatile therapeutic agent hydroxyurea. This document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of its biochemical pathways.

Physical and Chemical Properties

Hydroxyurea-15N is a stable, isotopically labeled version of hydroxyurea, where one of the nitrogen atoms is the heavy isotope ^{15}N . This labeling provides a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative assays.^[1] The physical and chemical properties are summarized in the tables below. Data for unlabeled hydroxyurea is included for comparison, as the isotopic substitution has a minimal effect on these bulk properties.

Property	Hydroxyurea-15N	Reference
Appearance	White to Off-White Solid	[2]
Molecular Formula	CH ₄ N ¹⁵ NO ₂	[2][3]
Molecular Weight	77.05 g/mol	[2]
CAS Number	214331-53-0	
Purity (Isotopic)	>95% (98.8% in a specific batch)	
Purity (Chemical by HPLC)	>95% (97.98% ELSD in a specific batch)	
Solubility	Slightly soluble in DMSO and Water	
Long Term Storage	-20°C, Inert atmosphere	

Property (Unlabeled Hydroxyurea for Comparison)	Value	Reference
Molecular Weight	76.055 g/mol	
Melting Point	133-136 °C (decomposes)	
Solubility in Water	Highly soluble	
Solubility in other solvents	Soluble in hot alcohol.	

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of **Hydroxyurea-15N**. Below are protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of **Hydroxyurea-15N**.

Sample Preparation:

- Dissolve approximately 1-5 mg of **Hydroxyurea-15N** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer.
- Parameters:
 - Acquire a standard proton spectrum.
 - The analysis is based on the comparison of the peak areas, for instance, the -NH₂ peak of hydroxyurea with that of an internal standard if quantitative analysis is required.

¹³C-NMR Spectroscopy:

- Instrument: 75-125 MHz NMR Spectrometer.
- Parameters:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A sufficient number of scans (e.g., 6800) may be required to achieve an adequate signal-to-noise ratio.
 - The Nuclear Overhauser Effect (NOE) can be utilized to enhance signal intensity.

¹⁵N-NMR Spectroscopy:

- Instrument: 50 MHz NMR Spectrometer with a dual broadband probe.
- Parameters:
 - Use a dilute solution (e.g., 5 mg/mL in DMSO-d₆).

- Reference the spectrum using an external standard such as ^{15}N ammonia.
- A relaxation delay of around 3 seconds and a significant number of scans (e.g., >1000) are typically necessary.
- Heteronuclear correlation experiments like HSQC and HMBC can provide more sensitive detection and structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

- Place a small amount of the solid **Hydroxyurea-15N** sample directly onto the diamond crystal of the ATR accessory.
- Acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Perform a sufficient number of scans (e.g., 70) to obtain a high-quality spectrum.
- Characteristic absorption bands for hydroxyurea include N-H stretching (around 3416 and 3310 cm^{-1}), C=O stretching (around 1635 cm^{-1}), and amide bonding (around 1585 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of **Hydroxyurea-15N**.

Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the quantitative analysis of hydroxyurea in biological matrices, using a labeled analog as an internal standard.

- Extraction: Perform an organic extraction of hydroxyurea from the sample matrix.
- Derivatization: Prepare trimethylsilyl (TMS) derivatives of hydroxyurea to improve volatility for GC analysis.

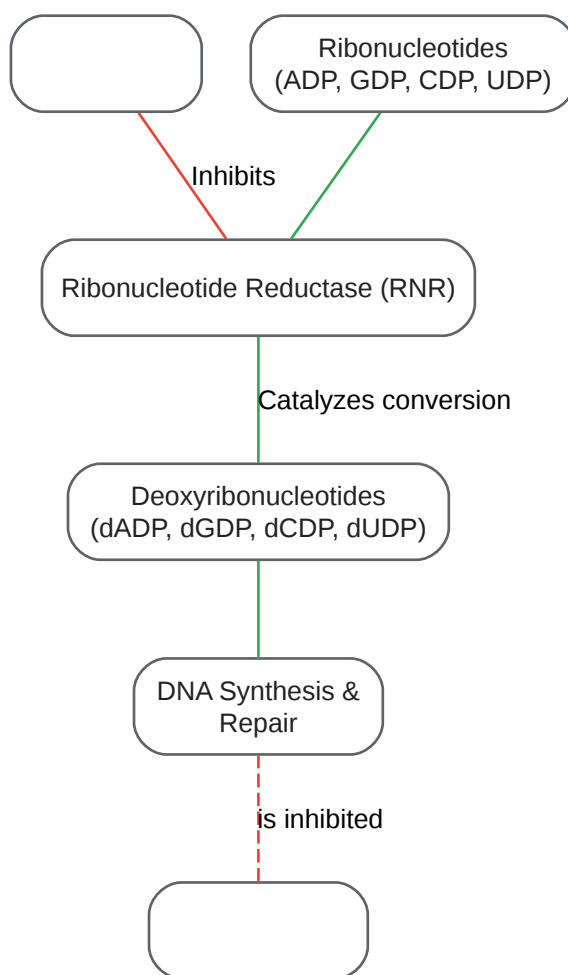
- GC-MS Analysis:
 - Use a GC-MS system in selected ion monitoring (SIM) mode.
 - Monitor the following mass-to-charge (m/z) ratios for the silylated derivatives:
 - Hydroxyurea (unlabeled): quantitative ion m/z 277; qualifier ions m/z 292 and 249.
 - Hydroxyurea- ^{13}C , $^{15}\text{N}_2$ (as internal standard): quantitative ion m/z 280; qualifier ion m/z 295.
 - The isotopic enrichment of **Hydroxyurea- ^{15}N** can be determined from the relative intensities of the corresponding mass peaks.

Signaling Pathways and Mechanisms of Action

Hydroxyurea exerts its therapeutic effects through multiple mechanisms. The primary mode of action is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. Additionally, it is known to increase the production of fetal hemoglobin, a key therapeutic benefit in sickle cell disease.

Inhibition of Ribonucleotide Reductase

Hydroxyurea directly inhibits the enzyme ribonucleotide reductase (RNR). This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair. By quenching a critical tyrosyl free radical in the R2 subunit of RNR, hydroxyurea depletes the intracellular pool of deoxyribonucleotides, leading to an arrest of the cell cycle in the S-phase and subsequent cell death in rapidly proliferating cells.

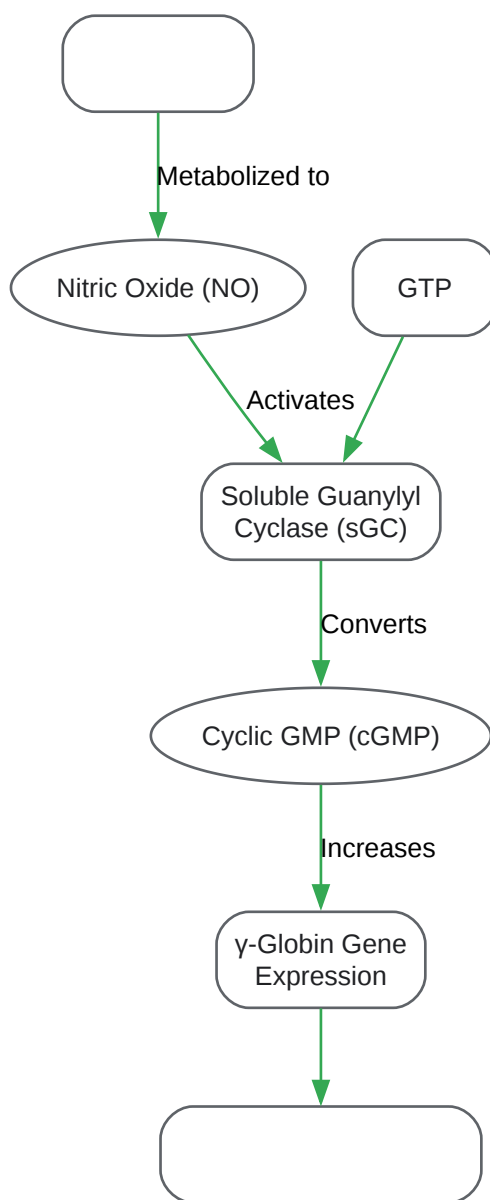


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Hydroxyurea's inhibition of DNA synthesis.

Induction of Fetal Hemoglobin (HbF)

In the treatment of sickle cell disease, a crucial mechanism of hydroxyurea is its ability to increase the levels of fetal hemoglobin (HbF). This is mediated through a pathway involving nitric oxide (NO). Hydroxyurea is metabolized to NO, which then activates soluble guanylyl cyclase (sGC). Activated sGC increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels are believed to modulate the expression of γ -globin genes, leading to increased production of HbF.

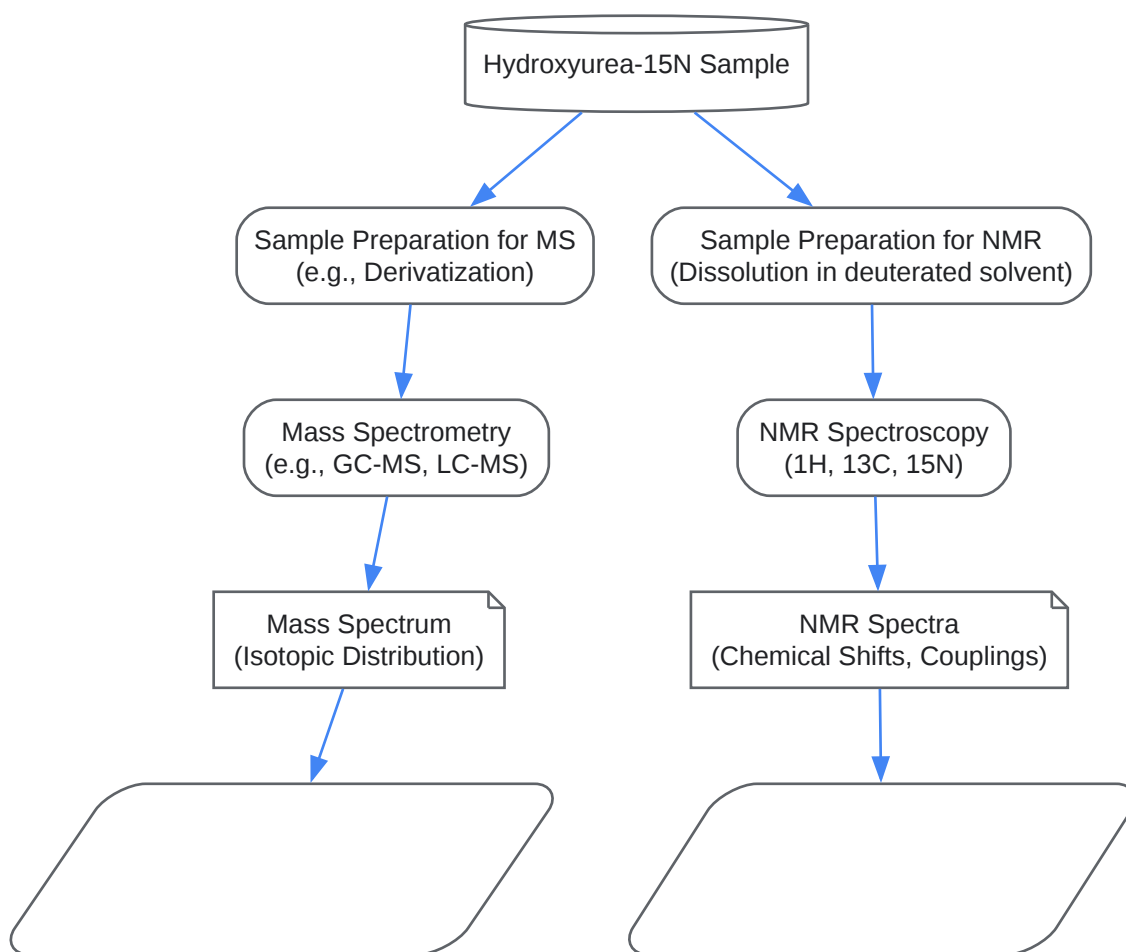


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Hydroxyurea's pathway to induce fetal hemoglobin.

Experimental Workflow for Isotopic Enrichment Analysis

The workflow for determining the isotopic enrichment of **Hydroxyurea-15N** typically involves a combination of mass spectrometry and NMR spectroscopy.



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Workflow for analyzing **Hydroxyurea-15N**.

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